4-(2,5-Dichlorophenyl)-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc. Chemical properties like acidity, basicity, reactivity, etc., are also analyzed .Scientific Research Applications
Host Structure and Guest Accommodation
The coordination assembly of similar compounds to 4-(2,5-Dichlorophenyl)-3-methylbenzoic acid forms stable host structures through hydrogen bonds. These structures can accommodate various guest species, ranging from simple molecules like water to larger molecules like trans-1,2-bis(4-pyridyl)ethene (Varughese & Pedireddi, 2005).
Structural Analyses and Comparisons
The molecular structure of compounds resembling this compound has been analyzed, revealing similarities in bond parameters and dihedral angles with other closely related compounds (Gowda et al., 2008).
Molecular and Vibrational Studies
Studies on compounds structurally related to this compound have focused on molecular structure, vibrational wavenumbers, and hyperpolarizability. These analyses provide insights into the stability of the molecule, charge transfer, and interactions within the molecule (Kumar et al., 2014).
Supramolecular Assemblies
Research involving compounds similar to this compound has led to the development of novel supramolecular assemblies. These assemblies are characterized by their stability and the formation of complex hydrogen bonding networks (Varughese & Pedireddi, 2005).
Synthesis and Characterization of Derivatives
Various derivatives of compounds akin to this compound have been synthesized and characterized. These derivatives have been studied for their structural properties and potential applications (Yusof et al., 2010).
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed for the rapid and efficient production of compounds related to this compound. This approach has led to the development of pharmacologically active compounds with significant antibacterial and antifungal activity (Mistry & Desai, 2006).
Optical Properties of Poly-Benzamides
Research has been conducted on the synthesis of poly-benzamides bearing oligothiophene, which are related to this compound. These studies focus on the optical properties and potential applications of these materials (Takagi et al., 2013).
Mechanism of Action
Target of action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities .
Mode of action
The interaction of a compound with its targets often results in changes in cellular processes. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical pathways
The specific pathways affected by a compound depend on its structure and targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. For instance, some indole derivatives have shown potent antiviral activities .
Action environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, the exposure potential of a substance depends largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .
Safety and Hazards
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMPMXGZFLVNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691226 | |
Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-41-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′,5′-dichloro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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